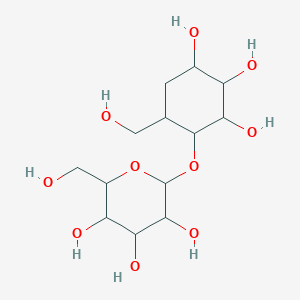
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a synthetic disaccharide analog that mimics the structure of maltose It is composed of two glucose molecules linked by a glycosidic bond, similar to maltose, but with slight structural modifications that confer unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through a series of chemical reactions involving the modification of glucose molecules. The synthesis typically involves the protection of hydroxyl groups, glycosylation to form the glycosidic bond, and subsequent deprotection. Common reagents used in these reactions include acetyl chloride for protection, silver carbonate for glycosylation, and methanol for deprotection.
Industrial Production Methods: Industrial production of pseudo-maltose involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified through crystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:
Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of pseudo-maltose can yield alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzymatic studies, particularly for enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of metabolic disorders.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
Wirkmechanismus
The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The molecular targets include enzymes like maltase and isomaltase, which are involved in carbohydrate digestion. The pathways affected by pseudo-maltose include those related to glucose metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Maltose: A natural disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond.
Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.
Acarbose: A pseudo-oligosaccharide that inhibits α-glucosidase enzymes.
Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its synthetic origin and structural modifications that confer distinct properties compared to natural disaccharides. These modifications allow for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medical research.
Eigenschaften
CAS-Nummer |
143899-78-9 |
|---|---|
Molekularformel |
C13H24O10 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
InChI-Schlüssel |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Kanonische SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Key on ui other cas no. |
143956-62-1 |
Synonyme |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















